(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride
Overview
Description
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H8BrClF2N2O and its molecular weight is 289.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: Novel synthesis methods for related pyridine derivatives are being developed, providing new routes for producing a variety of compounds, including those related to (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride (Kuhn, Al-Sheikh, & Steimann, 2003).
- Crystal Structure Analysis: Structural analysis of related compounds offers insights into their molecular configurations and potential applications in various fields (Girgis, Kalmouch, & Hosni, 2004).
Catalysis and Chemical Reactions
- Catalytic Applications: Research on copper complexes, including (triazole-5-yl)methanamine complexes, demonstrates potential applications in catalysis for the synthesis of pyridine-containing pseudopeptides (Akbarikalani, Amiri, Al-Harrasi, & Balalaie, 2020).
Spectroscopic and Optical Studies
- Spectroscopic Characterization: Spectroscopic studies, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR), are used for characterizing related compounds, which can be crucial for understanding the properties of this compound (Vural & Kara, 2017).
Biological and Medicinal Applications
- Antimicrobial Activities: Some pyridine derivatives exhibit significant antibacterial activities, suggesting potential medicinal applications for related compounds (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
- Anticancer Studies: Research into Schiff base rare earth metal complexes, including those with bromo and pyridine components, shows potential in antimicrobial and anticancer studies (Wang, Nong, Sht, & Qi, 2008).
Properties
IUPAC Name |
[5-bromo-2-(difluoromethoxy)pyridin-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O.ClH/c8-5-1-4(2-11)6(12-3-5)13-7(9)10;/h1,3,7H,2,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLFVNDLIGYZOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)OC(F)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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